ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Mechanism of Action
Target of Action
Similar compounds, such as partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, have been found to exhibit pronounced antispasmodic , antidepressant , and cytotoxic activity, and are also able to inhibit hormone-sensitive lipases .
Mode of Action
It is known that the compound undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are readily converted to their 1-unsubstituted analogs .
Result of Action
Similar compounds have been found to exhibit pronounced antispasmodic , antidepressant , and cytotoxic activity, and are also able to inhibit hormone-sensitive lipases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of quinoline derivatives with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve the use of solvents like methanol, ethanol, and dichloromethane, along with appropriate catalysts .
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different functional groups attached to the pyrazole or quinoline rings. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate include:
Uniqueness
What sets this compound apart from similar compounds is its unique structural arrangement, which combines the pyrazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-10-8(5-7)11-9(6-14-10)12(17)16-15-11/h3-6H,2H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYTECWPAOSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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